molecular formula C4H7FO2 B1581243 Ethyl fluoroacetate CAS No. 459-72-3

Ethyl fluoroacetate

Cat. No.: B1581243
CAS No.: 459-72-3
M. Wt: 106.1 g/mol
InChI Key: VCYZVXRKYPKDQB-UHFFFAOYSA-N
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Description

Ethyl fluoroacetate is an organic compound with the molecular formula C4H7FO2. It is an ester derived from fluoroacetic acid and ethanol. This compound is known for its use as a synthetic intermediate in organic chemistry and has applications in various scientific fields. This compound is a colorless to pale yellow liquid with a boiling point of approximately 119.3°C and a density of 1.098 g/mL at 25°C .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl fluoroacetate interacts with various enzymes and proteins during its biochemical reactions. It has been used as a starting reagent for the synthesis of ethyl (diethoxyphosphoryl)fluoroacetate . The nature of these interactions is complex and involves various biochemical pathways.

Cellular Effects

It is known to show toxic effects against certain organisms such as Vibrio fischeri

Molecular Mechanism

The molecular mechanism of this compound is complex. It exerts its effects at the molecular level through various interactions with biomolecules. For instance, it is involved in the inhibition of insect juvenile hormone biosynthesis . The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are still being studied.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been used in the synthesis of 4-deoxy-4-fluoro-muscarines . Over time, the effects of this product may change due to factors such as stability, degradation, and long-term effects on cellular function. These aspects are crucial in in vitro or in vivo studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The exact metabolic pathways and the nature of these interactions are still being researched.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl fluoroacetate can be synthesized through a halogen exchange fluorination method. One common approach involves the reaction of ethyl chloroacetate with potassium fluoride in the presence of a solvent and a double catalyst system comprising quaternary ammonium salt and polyethylene glycol. The reaction is typically carried out under heating conditions, followed by filtration and distillation to obtain the desired product .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of solid dispersion technology. Potassium fluoride is dispersed on the surface of micropowder silica gel, creating a highly active form of the reagent. This dispersion is then reacted with ethyl chloroacetate under mild conditions to produce this compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl fluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ester structure, which imparts different reactivity and solubility properties compared to its analogs. Its use as a synthetic intermediate in the preparation of various fluorinated compounds highlights its versatility in organic synthesis .

Properties

IUPAC Name

ethyl 2-fluoroacetate
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InChI

InChI=1S/C4H7FO2/c1-2-7-4(6)3-5/h2-3H2,1H3
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InChI Key

VCYZVXRKYPKDQB-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)CF
Source PubChem
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Molecular Formula

C4H7FO2
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DSSTOX Substance ID

DTXSID8060034
Record name Ethyl fluoroacetate
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Molecular Weight

106.10 g/mol
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Physical Description

Liquid; [Merck Index] Clear colorless liquid; [MSDSonline]
Record name Ethyl fluoroacetate
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Boiling Point

121.6 °C @ 758 MM HG
Record name ETHYL FLUOROACETATE
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Solubility

SOL IN WATER
Record name ETHYL FLUOROACETATE
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Density

1.0926 @ 20.5 °C
Record name ETHYL FLUOROACETATE
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Vapor Density

3.7 (AIR= 1)
Record name ETHYL FLUOROACETATE
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Color/Form

LIQUID

CAS No.

459-72-3
Record name Ethyl fluoroacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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